N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a chromene structure
Mechanism of Action
Target of Action
Compounds with a similar benzimidazole structure have been reported to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or intercalating with dna .
Biochemical Pathways
Benzimidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole moiety, which can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid . The chromene structure is often synthesized separately through cyclization reactions involving salicylaldehyde derivatives and active methylene compounds under basic conditions .
The final step involves coupling the benzimidazole and chromene moieties. This can be achieved through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like elastase.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioylbenzamide: Similar structure but with a thiourea linkage, known for elastase inhibition and antioxidant activity.
2-Phenylbenzimidazole: Known for its antiviral and antitumor activities.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combined benzimidazole and chromene structures, which confer a broad range of biological activities and potential applications in various fields. Its dual ability to inhibit enzymes and bind to DNA makes it a versatile compound for medicinal chemistry research.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c27-19-13-21(29-20-8-4-1-5-16(19)20)23(28)24-15-11-9-14(10-12-15)22-25-17-6-2-3-7-18(17)26-22/h1-13H,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFUQZUXXZWATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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